molecular formula C9H13ClN2O3S B11807113 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide

5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide

Cat. No.: B11807113
M. Wt: 264.73 g/mol
InChI Key: DUVFBKNSYRFEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide is an organic compound with a complex structure that includes a pyridine ring substituted with chloro, ethyl, methoxy, and methyl groups, as well as a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Reduction of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group.

    Alkylation: Introduction of the ethyl and methyl groups.

    Methoxylation: Introduction of the methoxy group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares the chloro and methoxy groups but has a different overall structure and functional groups.

    Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N-ethyl phenyl-C): Another compound with similar functional groups but different structural arrangement.

Uniqueness

5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups and the pyridine ring structure. This unique arrangement allows it to interact with specific molecular targets in ways that similar compounds may not, making it valuable for certain applications in research and industry.

Properties

Molecular Formula

C9H13ClN2O3S

Molecular Weight

264.73 g/mol

IUPAC Name

5-chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C9H13ClN2O3S/c1-4-12(2)16(13,14)8-6-11-5-7(10)9(8)15-3/h5-6H,4H2,1-3H3

InChI Key

DUVFBKNSYRFEHS-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=CN=CC(=C1OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.